phosphane CAS No. 144685-33-6](/img/structure/B12542746.png)
[3-(2-Methoxyethoxy)propyl](diphenyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methoxyethoxy)propylphosphane is an organophosphorus compound that features a phosphane (phosphine) group bonded to a propyl chain substituted with a 2-methoxyethoxy group and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)propylphosphane typically involves the reaction of diphenylphosphine with a suitable alkylating agent. One common method is the reaction of diphenylphosphine with 3-chloro-1-(2-methoxyethoxy)propane under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.
Industrial Production Methods
Industrial production of 3-(2-Methoxyethoxy)propylphosphane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methoxyethoxy)propylphosphane can undergo various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Coordination: The phosphane group can coordinate to transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products
Oxidation: The major product is the phosphine oxide derivative.
Substitution: Products vary depending on the substituent introduced.
Coordination: Metal-phosphane complexes are formed.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(2-Methoxyethoxy)propylphosphane is used as a ligand in transition metal catalysis. Its ability to form stable complexes with metals makes it valuable in various catalytic processes, including hydrogenation and cross-coupling reactions.
Biology and Medicine
While specific biological applications of 3-(2-Methoxyethoxy)propylphosphane are less documented, phosphane derivatives are generally explored for their potential in drug development and as probes in biochemical studies.
Industry
In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis also makes it valuable in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(2-Methoxyethoxy)propylphosphane primarily involves its ability to coordinate to metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The phosphane group can donate electron density to the metal, stabilizing different oxidation states and intermediates during the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphane: Another common phosphane ligand, but without the 2-methoxyethoxy group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with only one phenyl group.
3-(2-Methoxyethoxy)propylphosphane: Similar structure but with a methyl group instead of phenyl groups.
Uniqueness
The presence of the 2-methoxyethoxy group in 3-(2-Methoxyethoxy)propylphosphane provides unique solubility and steric properties compared to other phosphane ligands. This can influence its reactivity and the stability of the metal complexes it forms, making it a valuable ligand in specific catalytic applications.
Eigenschaften
CAS-Nummer |
144685-33-6 |
|---|---|
Molekularformel |
C18H23O2P |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
3-(2-methoxyethoxy)propyl-diphenylphosphane |
InChI |
InChI=1S/C18H23O2P/c1-19-14-15-20-13-8-16-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChI-Schlüssel |
XLYDNNJMPOEMFM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


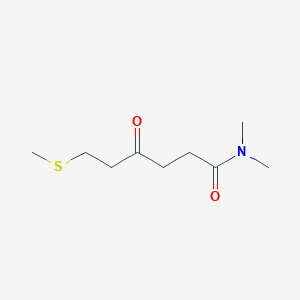
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
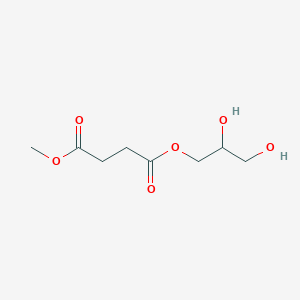
![5-[(Benzyloxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B12542675.png)

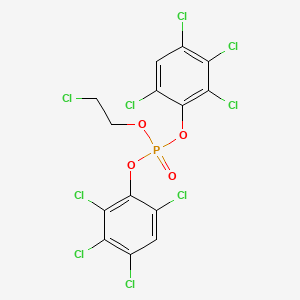
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
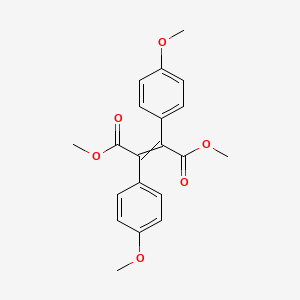
![3-[[4-(2-amino-1-methylbenzimidazol-4-yl)oxy-3,5-dimethoxybenzoyl]amino]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B12542710.png)
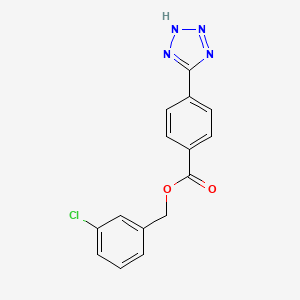

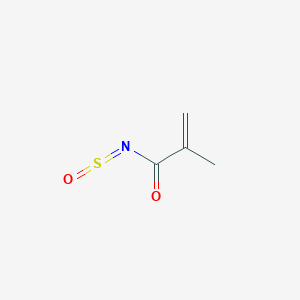
![Methyl 30-[(4-methylbenzene-1-sulfonyl)oxy]triacontanoate](/img/structure/B12542729.png)
![1-[3-(4-Methylbenzene-1-sulfonyl)-3-azabicyclo[3.1.0]hexan-1-yl]propan-2-one](/img/structure/B12542736.png)
